(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine acetic acid derivatives involves the condensation of various precursors like 5-fluorouracil-1-yl acetic acid with L- and D-alanine methyl esters, using coupling reagents such as N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding products with considerable yields. These products are further hydrolyzed to obtain the corresponding acids (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine acetic acid derivatives is characterized by techniques such as 1H NMR, 13C NMR, IR, MS, and specific rotation measurements. These methods confirm the presence of the pyrimidine structure and the acetic acid moiety, providing insights into the chemical environment and the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Pyrimidine acetic acid derivatives exhibit various chemical reactions, including regioselective interactions with β-dicarbonyl compounds, leading to the formation of hydrazones. The reaction outcomes depend on the structure of the reacting β-dicarbonyl component (S. Meshcheryakova & V. Kataev, 2014). These reactions showcase the reactivity of the pyrimidine ring and its ability to undergo modifications leading to different chemical entities.
Scientific Research Applications
Synthesis and Characterization : A study by Xiong Jing (2011) in "Chemical Research and Application" focuses on the synthesis and characterization of certain enantiomers of a compound closely related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, indicating the importance of this compound in synthetic chemistry (Xiong Jing, 2011).
Antitumor Activities : Another study by the same author in "Chemistry World" (2011) explores the antitumor activities of derivatives of (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid. This indicates potential applications in cancer research and treatment (Xiong Jing, 2011).
Infrared Spectroscopy Applications : Wang Wei (2009) conducted research published in the "Chinese Journal of Spectroscopy Laboratory" on the synthesis of a novel compound related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, analyzed using IR spectroscopy. This study emphasizes the relevance of such compounds in spectroscopic analysis and material characterization (Wang Wei, 2009).
Selective Inhibition of Human Enzymes : Research in "ChemMedChem" by J. Hegemann and M. Groll (2015) discusses the use of a compound structurally similar to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid for selective inhibition of human enzymes related to diabetes, cancer, and inflammation (J. Hegemann, M. Groll, 2015).
Antimicrobial Activity : S. Meshcheryakova et al. (2015) in the "Pharmaceutical Chemistry Journal" explored the antimicrobial activity of certain compounds derived from a structure similar to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, suggesting its potential in developing new antimicrobial agents (S. Meshcheryakova et al., 2015).
Anticonvulsant Activity Studies : A study by Wassim El Kayal et al. (2019) in "European journal of medicinal chemistry" highlights the anticonvulsant activities of derivatives of a compound related to (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, indicating its potential in developing new treatments for epilepsy and related conditions (Wassim El Kayal et al., 2019).
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-7-6(12)8(4)3-5(10)11/h1-2H,3H2,(H,7,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOATLPSKJDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368854 | |
Record name | (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid | |
CAS RN |
14383-43-8 | |
Record name | 3,6-Dihydro-2,6-dioxo-1(2H)-pyrimidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14383-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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